molecular formula C11H12Cl2O2S B4749478 methyl 3-[(2,4-dichlorobenzyl)thio]propanoate

methyl 3-[(2,4-dichlorobenzyl)thio]propanoate

Cat. No. B4749478
M. Wt: 279.2 g/mol
InChI Key: HGOBIIBCXDXAEJ-UHFFFAOYSA-N
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Description

Methyl 3-[(2,4-dichlorobenzyl)thio]propanoate is a chemical compound that belongs to the class of thioesters. This compound has many applications in scientific research, particularly in the field of organic chemistry.

Scientific Research Applications

Methyl 3-[(2,4-dichlorobenzyl)thio]propanoate has many applications in scientific research. It can be used as a reagent in the synthesis of various organic compounds, such as thioesters, thioethers, and thioamides. It can also be used as a building block in the synthesis of more complex molecules, such as natural products and pharmaceuticals. Additionally, it can be used as a starting material in the synthesis of inhibitors for enzymes that are involved in various biological processes.

Mechanism of Action

The mechanism of action of methyl 3-[(2,4-dichlorobenzyl)thio]propanoate is not well understood. However, it is believed to act as a thioester and thioether, which can react with various nucleophiles. It can also act as a Michael acceptor, which can react with various nucleophiles, such as thiols and amines.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 3-[(2,4-dichlorobenzyl)thio]propanoate are not well studied. However, it is believed to have some cytotoxic effects on cancer cells. It has also been shown to inhibit the activity of some enzymes that are involved in various biological processes.

Advantages and Limitations for Lab Experiments

Methyl 3-[(2,4-dichlorobenzyl)thio]propanoate has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined using various analytical techniques, such as NMR spectroscopy and mass spectrometry. Additionally, it can be used as a building block in the synthesis of various organic compounds. However, it also has some limitations, such as its cytotoxic effects on cancer cells, which can limit its use in some experiments.

Future Directions

There are many future directions for the research on methyl 3-[(2,4-dichlorobenzyl)thio]propanoate. One direction is to study its mechanism of action in more detail, particularly its interactions with various nucleophiles. Another direction is to study its cytotoxic effects on cancer cells and to explore its potential as an anticancer agent. Additionally, it can be used as a starting material in the synthesis of inhibitors for enzymes that are involved in various biological processes, which can be explored further. Finally, its potential as a building block in the synthesis of more complex molecules, such as natural products and pharmaceuticals, can also be explored further.
Conclusion
Methyl 3-[(2,4-dichlorobenzyl)thio]propanoate is a chemical compound that has many applications in scientific research. It can be synthesized easily and efficiently and can be used as a building block in the synthesis of various organic compounds. Its mechanism of action and physiological effects are not well understood, but it has some cytotoxic effects on cancer cells and can inhibit the activity of some enzymes. Its potential as an anticancer agent and as a starting material in the synthesis of inhibitors for enzymes can be explored further.

properties

IUPAC Name

methyl 3-[(2,4-dichlorophenyl)methylsulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2S/c1-15-11(14)4-5-16-7-8-2-3-9(12)6-10(8)13/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOBIIBCXDXAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2,4-dichlorobenzyl)sulfanyl]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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